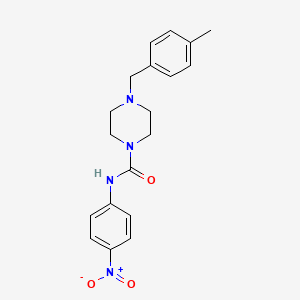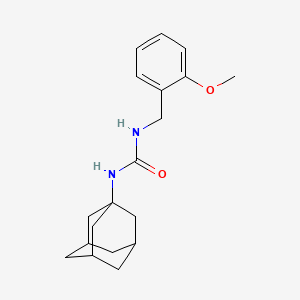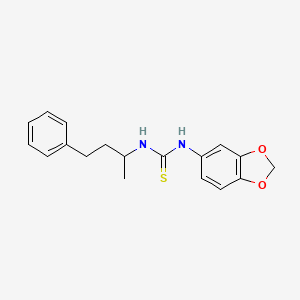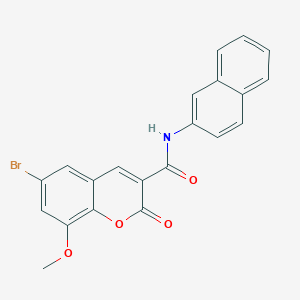
4-(4-methylbenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
説明
4-(4-methylbenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, commonly known as MNPA, is a chemical compound that belongs to the piperazine family. This compound has gained significant attention from the scientific community due to its potential application in various research fields.
作用機序
MNPA acts as a competitive inhibitor of DAT, which prevents the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This mechanism of action has been found to be similar to that of cocaine, which is a known DAT inhibitor.
Biochemical and Physiological Effects:
The increased dopaminergic neurotransmission caused by MNPA has been found to result in various biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and produce reinforcing effects similar to those of cocaine. Additionally, MNPA has been found to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain, which suggests that it may have potential application in the treatment of mood disorders.
実験室実験の利点と制限
MNPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent and selective inhibition of DAT. Additionally, it has been found to produce similar effects to cocaine, which makes it a suitable candidate for the study of drug addiction. However, MNPA has some limitations as well. It has been found to exhibit cytotoxicity in some cell lines, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the study of MNPA. One possible direction is the development of drugs that can treat neurological disorders such as Parkinson's disease and ADHD. Additionally, MNPA may have potential application in the study of drug addiction and mood disorders. Further research is needed to explore these possibilities and to elucidate the mechanism of action of MNPA in greater detail.
科学的研究の応用
MNPA has been extensively studied for its potential application in various research fields. It has been found to exhibit potent and selective inhibition of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. This property makes MNPA a potential candidate for the development of drugs that can treat various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
4-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-15-2-4-16(5-3-15)14-21-10-12-22(13-11-21)19(24)20-17-6-8-18(9-7-17)23(25)26/h2-9H,10-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHRNRKCUITLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}cyclopentanol](/img/structure/B4120911.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4120919.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenyl-1-piperazinyl)methyl]-5-pyrimidinecarboxylate](/img/structure/B4120923.png)


![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4120938.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4120955.png)
![N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4120960.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4120970.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4120973.png)
![2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4120989.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(phenylsulfonyl)alaninamide](/img/structure/B4120999.png)
![12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4121001.png)